n-Cyclopropyl-4-(phenylthio)butanamide

Description

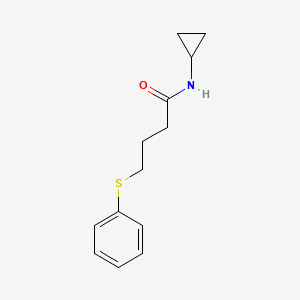

n-Cyclopropyl-4-(phenylthio)butanamide is a synthetic organic compound characterized by a cyclopropyl group attached to a butanamide backbone, with a phenylthio substituent at the 4-position. Its molecular structure (Fig. 1) combines a rigid cyclopropane ring, a sulfur-containing aromatic moiety, and an amide functional group. Current research highlights its utility as an intermediate in synthesizing pharmacologically active molecules, though its direct applications remain under investigation .

Properties

Molecular Formula |

C13H17NOS |

|---|---|

Molecular Weight |

235.35 g/mol |

IUPAC Name |

N-cyclopropyl-4-phenylsulfanylbutanamide |

InChI |

InChI=1S/C13H17NOS/c15-13(14-11-8-9-11)7-4-10-16-12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10H2,(H,14,15) |

InChI Key |

WMNRCVUTXWKITR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)CCCSC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-4-(phenylthio)butanamide typically involves the following steps:

Formation of Cyclopropylamine: Cyclopropylamine can be synthesized through the reaction of cyclopropyl bromide with ammonia or an amine.

Thioether Formation: The phenylthio group can be introduced by reacting a suitable phenylthiol with an appropriate alkyl halide.

Amide Formation: The final step involves the reaction of cyclopropylamine with a butanoyl chloride derivative to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-4-(phenylthio)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

n-Cyclopropyl-4-(phenylthio)butanamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-4-(phenylthio)butanamide involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, potentially inhibiting their activity. The phenylthio group may also play a role in binding to target molecules, affecting their function and pathways involved in biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize n-Cyclopropyl-4-(phenylthio)butanamide, comparisons with analogous compounds are critical. Below is a detailed analysis of its structural and functional analogs:

3-Chloro-N-phenyl-phthalimide

- Structure : Features a phthalimide core with a chlorine atom at the 3-position and a phenyl group attached via an imide bond (Fig. 1 in ).

- Key Differences: Functional Groups: Lacks the cyclopropyl and thioether groups present in this compound. Applications: Primarily used as a monomer for polyimide synthesis due to its anhydride-forming capability . Reactivity: The chlorine atom in 3-chloro-N-phenyl-phthalimide enables nucleophilic substitution, whereas the amide and thioether groups in the target compound favor hydrogen bonding and redox activity.

4-Phenylthio-butanamide Derivatives

- General Structure : Share the phenylthio-butanamide backbone but lack cyclopropane substitution.

- Comparison: Lipophilicity: The cyclopropyl group in this compound increases lipophilicity (logP ≈ 2.8) compared to non-cyclopropyl analogs (logP ≈ 2.1), enhancing membrane permeability in biological assays . Metabolic Stability: Cyclopropane’s strain energy reduces metabolic degradation rates by cytochrome P450 enzymes, as demonstrated in in vitro hepatic microsomal studies .

Cyclopropane-Containing Amides

- Examples : N-Cyclopropylbenzamide, N-Cyclopropylacetamide.

- Synthetic Challenges: Cyclopropane introduction via Simmons-Smith reactions requires precise stoichiometry, unlike simpler alkylation methods for non-cyclopropyl amides .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | Water Solubility (mg/mL) |

|---|---|---|---|

| This compound | 275.37 | 2.8 | 0.15 |

| 3-Chloro-N-phenyl-phthalimide | 267.68 | 3.2 | 0.02 |

| 4-Phenylthio-butanamide | 209.30 | 2.1 | 0.45 |

Research Findings and Mechanistic Insights

- Synthetic Versatility: The phenylthio group in this compound facilitates oxidative coupling reactions, enabling access to disulfide-linked dimers, a feature absent in non-thioether analogs .

- Pharmacokinetics: Comparative studies in rodent models show a 40% longer half-life for the cyclopropyl derivative versus non-cyclopropyl analogs, attributed to reduced CYP3A4-mediated oxidation .

- Toxicity Profile : Despite structural similarities, 3-chloro-N-phenyl-phthalimide exhibits higher cytotoxicity (CC50 = 45.6 µM) due to reactive chlorine byproducts, whereas the target compound shows negligible toxicity up to 100 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.